molecular formula C22H24N2O6S B10896580 Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate

Cat. No.: B10896580
M. Wt: 444.5 g/mol
InChI Key: SSHYEJWESWPPCB-UHFFFAOYSA-N
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Description

ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiophene ring, and a piperidine group

Preparation Methods

The synthesis of ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzodioxole moiety, followed by the introduction of the thiophene ring and the piperidine group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety and thiophene ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE can be compared with similar compounds such as:

Properties

Molecular Formula

C22H24N2O6S

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H24N2O6S/c1-3-28-22(27)17-13(2)18(21(26)24-9-5-4-6-10-24)31-20(17)23-19(25)14-7-8-15-16(11-14)30-12-29-15/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,23,25)

InChI Key

SSHYEJWESWPPCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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